Bryonoside

Description

Historical Context of Bryonoside Research and the Genus Bryonia

The genus Bryonia, belonging to the Cucurbitaceae family, has a long history of use in traditional medicine, spanning several millennia. mdpi.comresearchgate.net References to the medicinal applications of Bryonia species appear in ancient texts, including Dioscorides's De Materia Medica from around 65 CE. researchgate.net Traditionally, various ailments, such as infectious diseases, inflammation, cough, lung disease, and even certain cancers, were treated using Bryonia species, particularly their tuberous roots. mdpi.com This historical medicinal significance spurred phytochemical investigations into the constituents responsible for these effects.

Early research into Bryonia focused on isolating and characterizing compounds from these plants. This compound itself was previously isolated from the roots of Bryonia dioica. nih.gov Phytochemical studies on Bryonia species have identified a diverse array of compounds, including terpenoids, alkaloids, flavonoids, glycosides, and saponins (B1172615). mdpi.com The isolation and structural elucidation of compounds like this compound have contributed to understanding the chemical basis behind the traditional uses of Bryonia.

Significance of Natural Product Glycosides in Chemical Biology Research

Natural product glycosides are a class of compounds formed when a carbohydrate molecule is linked to a non-carbohydrate moiety (aglycone) via a glycosidic bond. numberanalytics.com These compounds are ubiquitous in nature, particularly in plants and marine microbes, and play crucial roles in various biological processes. numberanalytics.comfrontiersin.org

In chemical biology research, natural product glycosides are significant due to their diverse structures and a wide range of biological activities. frontiersin.orgmdpi.com The glycosylation, or the attachment of sugar moieties, can significantly influence the physical and chemical properties of natural products, including their solubility, stability, and bioavailability. nih.govmdpi.com This modification can also impact their biological activities, potentially enhancing selectivity and reducing toxicity. mdpi.com

Glycosylated natural products have served as important sources for drug discovery and development, with some approved therapeutic agents being derivatives of marine natural products, including nucleosides used as anticancer and antiviral agents. frontiersin.org The sugar moiety in glycosides offers opportunities for structural modifications, which can lead to advantageous pharmacological changes and tune the activity of compounds. ptfarm.pl

Overview of this compound's Structural Class (Cucurbitane Glycosides) and Research Relevance

This compound belongs to the structural class of cucurbitane glycosides. googleapis.compageplace.de Cucurbitane-type triterpenoids are commonly found in plants of the Cucurbitaceae family, which includes gourds, cucumbers, and melons. researchgate.netnih.gov These compounds are characterized by a modified triterpene skeleton. researchgate.netnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C54H90O23 |

|---|---|

Molecular Weight |

1107.3 g/mol |

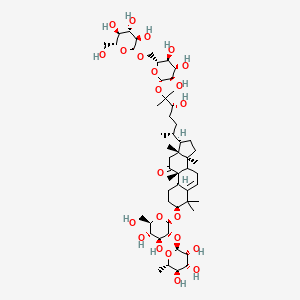

IUPAC Name |

(3S,9R,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O23/c1-22(10-14-31(57)51(5,6)77-48-44(69)40(65)37(62)29(74-48)21-70-46-42(67)39(64)35(60)27(19-55)72-46)24-16-17-52(7)30-13-11-25-26(54(30,9)32(58)18-53(24,52)8)12-15-33(50(25,3)4)75-49-45(41(66)36(61)28(20-56)73-49)76-47-43(68)38(63)34(59)23(2)71-47/h11,22-24,26-31,33-49,55-57,59-69H,10,12-21H2,1-9H3/t22-,23+,24-,26-,27-,28-,29-,30?,31-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |

InChI Key |

GDJOCHKMJOSUGR-USRQNTHISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@H]4C(=CCC5[C@]4(C(=O)C[C@]6([C@]5(CC[C@@H]6[C@H](C)CC[C@H](C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CCC6C(C)CCC(C(C)(C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Characterization of Bryonoside

Methodologies for the Isolation of Bryonoside from Natural Sources

The isolation of this compound typically begins with the processing of plant parts known to contain this compound, such as the roots of Bryonia species. researchgate.netmdpi.com

Extraction is the initial step to separate this compound and other compounds from the plant matrix. Common techniques involve the use of solvents to dissolve the target compounds. For instance, successive extraction with solvents like petroleum ether, chloroform, and methanol (B129727) has been employed in the phytochemical investigation of Bryonia aspera roots. researchgate.net Another approach involves maceration of plant material in hydroalcoholic mixtures, such as ethanol/water. mdpi.com Hot water extraction, often repeated, can also be used, typically at elevated temperatures up to 95 degrees Celsius. googleapis.com The extraction time can vary, ranging from 2 to 10 hours depending on the specific conditions. googleapis.com

Following extraction, various chromatographic techniques are employed to purify this compound from the complex mixture of compounds obtained. Silica gel column chromatography is a frequently used method for initial separation, often utilizing gradient elution with solvent systems like chloroform-methanol or cyclohexane-ethyl acetate. researchgate.net Fractions obtained from column chromatography are then subjected to further purification.

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of saponins (B1172615), including triterpene glycosides like this compound. researchgate.netdokumen.pub Reversed-phase chromatography, which utilizes a non-polar stationary phase (such as C18 or C8 bonded silica) and relies on hydrophobic interactions, is a common HPLC method for purifying steviol (B1681142) glycosides and can be applied to other glycosides. googleapis.com Elution in HPLC can be performed using isocratic, gradient, or step-wise increases in the percentage of organic solvents. googleapis.com Monitoring of the separation can be done using detectors such as UV at 210 nm or evaporative light scattering detectors (ELSD). googleapis.comgoogle.com

The separation of isomers of triterpene glycosides can be challenging. While the provided search results specifically mention the separation of isomers of other compound classes like carbohydrate derivatives and steviol glycosides using techniques like gas-liquid partition chromatography and reversed-phase chromatography googleapis.comcdnsciencepub.com, the direct application of advanced protocols specifically for this compound isomers is not detailed in the snippets. However, the general principles of advanced chromatographic techniques, such as optimized HPLC conditions with specific stationary phases and mobile phase gradients, would be applicable for the separation of this compound isomers if they exist and are present in the extract.

Spectroscopic and Spectrometric Approaches to this compound Structure Elucidation

The determination of the chemical structure of this compound relies heavily on spectroscopic and spectrometric techniques. researchgate.netdokumen.pubnih.govresearchgate.nethiroshima-u.ac.jp

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules, including complex natural products like this compound. core.ac.uknih.govstanford.edu Both ¹H NMR and ¹³C NMR spectroscopy are crucial for providing information about the chemical environment of hydrogen and carbon atoms within the molecule. researchgate.nethiroshima-u.ac.jpcore.ac.ukstanford.edu The chemical shifts (δ, ppm) observed in NMR spectra are indicative of the electronic environment of the nuclei, while coupling constants (J, Hz) provide information about the connectivity of atoms. core.ac.uk

Two-dimensional (2D) NMR techniques are particularly valuable for assigning signals and establishing connectivity within the this compound structure. researchgate.netcore.ac.ukthieme-connect.com These techniques include:

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons. core.ac.uk

TOCSY (TOtal Correlation SpectroscopY) or HOHAHA (HOmonuclear HArtmann-HAhn): Helps in resolving complex proton NMR spectra and identifying coupled spin systems. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Show correlations between protons and the carbons to which they are directly attached (one-bond H-C connectivities). core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, typically over two and three bonds, which is crucial for piecing together the molecular skeleton and the positions of substituents. core.ac.uk

NMR studies, including 2D techniques, have been used in the structural elucidation of cucurbitacins and triterpene glycosides from Bryonia species, including the revision of the structure of this compound. researchgate.netresearchgate.nethiroshima-u.ac.jpthieme-connect.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in determining its molecular formula and structural fragments. High-resolution mass spectrometry (HRMS), such as HR-ESI-TOF-MS or HR-FAB-MS, is used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition. researchgate.nethiroshima-u.ac.jp

Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used in the structural determination of triterpene glycosides from Bryonia dioica, including this compound. researchgate.netresearchgate.net Negative FAB mass spectrometry can reveal quasi-molecular ion peaks and characteristic fragment ions corresponding to the loss of sugar moieties, aiding in the identification of the sugar units attached to the aglycone. hiroshima-u.ac.jp The fragmentation pattern observed in MS experiments provides clues about the structure of the aglycone and the sequence and linkage of the sugar residues.

The combination of NMR and MS data is essential for the complete and accurate structural characterization of this compound. googleapis.comdokumen.pubnih.govhiroshima-u.ac.jpresearchgate.net

Below is a table summarizing some of the spectroscopic and spectrometric techniques used in the analysis of this compound and related compounds, along with typical information obtained:

| Technique | Information Obtained |

| ¹H NMR | Chemical environment and connectivity of protons |

| ¹³C NMR | Chemical environment of carbon atoms |

| 2D NMR (COSY, TOCSY) | Proton-proton correlations, coupled spin systems |

| 2D NMR (HSQC, HMBC) | Proton-carbon correlations (one-bond and long-range) |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation |

| HRMS (ESI-TOF, FAB) | Accurate mass, molecular formula |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. upi.edulibretexts.org This technique is particularly useful for detecting the presence of conjugated systems, such as double bonds or aromatic rings, which absorb UV or visible light. libretexts.org The UV-Vis spectrum of a compound shows absorbance at specific wavelengths (λmax) and the intensity of absorption. libretexts.org While the primary cucurbitane core of this compound is a triterpene and may not have strong UV-Vis absorption unless conjugated systems are present, attached sugar moieties or specific functional group arrangements could contribute to its UV-Vis profile. UV-Vis spectroscopy can also be used for quantitative analysis of a compound if it has a suitable chromophore. upi.edu

X-Ray Crystallography Applications in this compound Structural Confirmation

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orgnih.govlibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, allowing the precise positions of atoms and their connectivity to be determined. wikipedia.orgnih.gov While the search results mention that the stereochemistry of a related cucurbitacin was determined by single-crystal X-ray diffraction, a specific instance of this compound structure confirmation solely through X-ray crystallography was not prominently found. researchgate.net However, if a suitable crystal of this compound can be obtained, X-ray crystallography would be the ideal method to unequivocally confirm its structure, including bond lengths, angles, and relative stereochemistry. wikipedia.orglibretexts.org

Chemical Synthesis and Derivatization of Bryonoside and Analogs

Total Synthesis Strategies for Bryonoside

Total synthesis of complex natural products like this compound typically involves the convergent assembly of the different molecular fragments, namely the aglycone and the glycosidic (sugar) moiety, followed by their coupling. nih.govwiley.com

Glycosylation Methodologies in this compound Total Synthesis

Glycosylation, the formation of the glycosidic bond between the sugar and the aglycone, is a pivotal step in the total synthesis of glycosides. nih.govwikipedia.org This reaction creates a new stereogenic center at the anomeric carbon of the sugar, and controlling the stereochemistry (α or β linkage) is a key challenge. wikipedia.org Various chemical glycosylation methods exist, involving the coupling of an activated glycosyl donor with a glycosyl acceptor in the presence of a suitable activator. wikipedia.org The choice of protecting groups on the sugar and aglycone also plays a significant role in the success and stereoselectivity of the glycosylation reaction. wikipedia.org While general principles of glycosylation are well-established, specific methodologies applied in the total synthesis of this compound would depend on the particular synthetic route developed.

Aglycone Moiety Construction in this compound Synthesis

The aglycone of this compound is a triterpene structure. The construction of complex polycyclic systems like triterpenes is a significant undertaking in organic synthesis. Strategies for aglycone synthesis can involve various approaches, including cascade reactions, dearomatization strategies, and the formation of carbon-carbon and carbon-heteroatom bonds through various methodologies. rsc.orgnih.gov The specific route for the this compound aglycone would depend on the chosen total synthesis strategy and the availability of suitable starting materials and reactions. The synthesis of aglycone moieties is often a major focus in the total synthesis of glycosides. nih.gov

Stereoselective Synthesis Approaches for this compound

Stereoselectivity is paramount in the synthesis of natural products, as different stereoisomers can exhibit vastly different biological activities. mdpi.comunimi.itnih.govchemistrydocs.com In the context of this compound total synthesis, stereoselective approaches are required for constructing the chiral centers within both the aglycone and the sugar moieties, as well as controlling the stereochemistry of the glycosidic bond. wikipedia.org Modern synthetic methods employ various techniques to achieve stereocontrol, including the use of chiral catalysts, auxiliaries, and carefully designed reaction conditions that favor the formation of one stereoisomer over others. mdpi.comunimi.itnih.govchemistrydocs.com Achieving high stereoselectivity in glycosylation reactions, for instance, is often addressed through the judicious selection of glycosyl donors, activators, and reaction conditions. wikipedia.org

Semi-Synthetic Approaches to this compound Modifications

Semi-synthetic approaches involve starting from a naturally occurring compound, such as this compound isolated from plant sources, and introducing modifications through chemical or enzymatic reactions. eupati.eu This can be a more efficient route to access analogs compared to total synthesis, particularly when the natural product is readily available. eupati.eu

Enzymatic Modifications of this compound

Enzymatic modifications offer a highly selective and environmentally friendly approach to modifying natural products. mdpi.comnih.gov Enzymes, particularly glycosyltransferases and glycosidases, can be employed to selectively add or remove sugar units from glycosides like this compound. mdpi.comsigmaaldrich.com Enzymatic glycosylation, for example, allows for the regioselective and stereoselective formation of glycosidic linkages, which can be challenging to achieve chemically. mdpi.comsigmaaldrich.com Plant peroxidases have also been explored as versatile catalysts in the synthesis of bioactive natural products and their modifications. pageplace.de Enzymatic methods can be used to create modified glycosides with altered properties, such as improved solubility or enhanced bioactivity. mdpi.comfrontiersin.org

Chemical Derivatization of this compound for Structure-Activity Relationship Studies

Chemical derivatization of this compound involves introducing specific functional group modifications through chemical reactions. These modifications are often undertaken to explore the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR studies). nih.gov By systematically altering different parts of the this compound molecule, researchers can gain insights into which functional groups or structural features are essential for its activity. Chemical derivatization can involve reactions such as acylation, alkylation, oxidation, reduction, or the introduction of reporter groups. These modified this compound analogs can then be tested in biological assays to evaluate the impact of the structural changes on their activity.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives often involves modifying the triterpene skeleton or the attached sugar moieties. These modifications can be achieved through various chemical reactions or enzymatic transformations.

Design Principles for this compound Analogue Synthesis

Design principles for synthesizing this compound analogues are often guided by the desire to explore structure-activity relationships (SAR) and potentially enhance or alter biological activities. Given that this compound is a cucurbitane-type triterpene glycoside, analogue synthesis might involve:

Modification of the Aglycone (Cucurbitane) Skeleton: This could include altering oxidation states (e.g., carbonyl, hydroxyl groups), introducing or modifying double bonds, or changing substituents on the tetracyclic structure. Studies on other cucurbitacins and triterpenoids provide insights into potential modification sites nih.govresearchgate.netthieme-connect.com.

Modification of the Glycoside Moiety: this compound contains sugar units. nih.gov Altering the type of sugar, the position of glycosidic linkages, or introducing modifications to the sugar rings can lead to new analogues. Research on glycosylation and the synthesis of glycosides is relevant in this context mdpi.com.

Introduction of Linkers and Conjugates: Attaching other molecules or functional groups through linkers to either the aglycone or glycoside part can create conjugates with altered properties.

The design of these analogues is often informed by preliminary biological screening data and computational modeling to predict potential interactions with target molecules.

Exploration of Structure-Activity Relationships through this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications to this compound affect its biological activities. By synthesizing and testing a series of derivatives and analogues, researchers can identify key functional groups and structural features responsible for observed effects.

While specific detailed SAR studies solely focused on this compound are not extensively detailed in the provided search results, research on related cucurbitacins and triterpene glycosides provides a framework for such investigations. For instance, studies on other natural product derivatives, such as berberine (B55584) derivatives and benserazide (B1668006) derivatives, demonstrate how systematic structural modifications and subsequent biological testing can elucidate SAR nih.govrsc.orgnih.gov.

SAR studies on cucurbitacins have shown that the diversity in their biological activity is influenced by variations in their side-chain derivatives nih.gov. Modifications to the cucurbitane skeleton, including hydroxylation, acetylation, and glycosylation patterns, are known to impact their properties nih.govmaxapress.comresearchgate.net.

Data from studies on the anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from Bryonia dioica have evaluated the activities of several compounds, including bryoniosides and bryoamaride (B3146934) researchgate.net. While not a direct SAR study on this compound itself, comparing the activities of these structurally related compounds provides indirect insights into the influence of structural variations within the cucurbitane glycoside class. For example, differences in the position of sugar moieties or the presence of specific functional groups on the aglycone can lead to variations in activity researchgate.net.

A structural revision of this compound and the elucidation of other saponins (B1172615) from Bryonia dioica highlight the complexity and potential for structural variations within this group of compounds nih.gov. These structural differences are the basis for SAR investigations.

To conduct comprehensive SAR studies on this compound, a series of well-defined derivatives would need to be synthesized, systematically varying specific parts of the molecule. These derivatives would then be subjected to relevant biological assays to quantify their activities. Analysis of the activity data in correlation with the structural modifications would allow for the identification of key structural determinants of activity.

Biosynthesis and Natural Distribution of Bryonoside

Identification of Bryonoside-Producing Plant Species and Botanical Sources

This compound is a complex triterpene glycoside that has been identified in plant species belonging to the genus Bryonia, a member of the Cucurbitaceae family. nih.govtandfonline.com Research has led to the isolation and structural elucidation of this compound from Bryonia dioica, also known as red bryony. nih.govrsc.org This species, along with the closely related Bryonia alba (white bryony), is recognized for producing a variety of bioactive compounds, including toxic cucurbitacins. nih.govmaxapress.com While both species are known for their use in traditional and homeopathic medicine, Bryonia dioica is a confirmed botanical source of this compound. nih.govnih.govnih.govnih.gov

The table below lists the primary plant species identified as a source of this compound.

| Species | Family | Common Name |

| Bryonia dioica Jacq. | Cucurbitaceae | Red Bryony, White Bryony, English Mandrake |

Geographical Distribution of this compound-Containing Flora

The geographical range of this compound-containing plants is linked to the native distribution of the Bryonia genus. Bryonia dioica is indigenous to Central and Southern Europe, extending to North Africa and Western Asia. nih.govmaxapress.comresearchgate.netnih.govnih.gov It is commonly found in these regions, often in hedgerows, open woodlands, and disturbed ground.

Bryonia alba, a related species within the same genus, has a distribution that spans Central, Eastern, and Southeastern Europe, reaching into Central Asia. nih.govmdpi.commaxapress.com In some areas, particularly in North America, B. alba has been introduced and is considered an invasive species due to its vigorous growth habit. mdpi.comnih.govnih.gov The overlapping and distinct distributions of these species define the geographical areas where this compound-producing flora can be found.

The following table summarizes the native distribution of the key Bryonia species.

| Plant Species | Native Geographical Distribution |

| Bryonia dioica | Central and Southern Europe, North Africa, Western Asia |

| Bryonia alba | Central, Eastern, and Southeastern Europe to Central Asia |

Specific Plant Organs and Tissues for this compound Accumulation

Research into the phytochemical composition of Bryonia species has revealed that the accumulation of specialized metabolites is often localized to specific plant organs. For this compound, scientific studies have pinpointed its primary location within the plant. The isolation and structural revision of this compound were conducted on extracts from the roots of Bryonia dioica. nih.govrsc.org The roots of Bryonia species are large, tuberous structures known to be rich in various bioactive compounds, including the toxic cucurbitacins. maxapress.comnih.gov

Elucidation of the this compound Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structural similarity to other cucurbitane-type triterpenoid (B12794562) glycosides allows for a well-founded hypothetical pathway based on the extensively studied biosynthesis of cucurbitacins. rsc.orgnih.gov

Precursor Identification in this compound Biosynthesis

The biosynthesis of the this compound aglycone, the core triterpenoid structure, is understood to originate from the mevalonate (B85504) (MVA) pathway. maxapress.com This fundamental metabolic pathway produces the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these units leads to the formation of the C30 precursor, 2,3-oxidosqualene (B107256). mdpi.com

The critical branching point from primary sterol synthesis to the formation of the cucurbitane skeleton is the cyclization of 2,3-oxidosqualene. In the biosynthesis of related cucurbitacins, this step is catalyzed by a specific oxidosqualene cyclase (OSC), cucurbitadienol (B1255190) synthase, which produces the foundational tetracyclic structure of cucurbitadienol. nih.govmaxapress.com It is highly probable that the aglycone of this compound is also derived from cucurbitadienol, which then undergoes a series of specific modifications. nih.gov

Enzymatic Steps and Genetic Regulation of this compound Formation

Following the formation of the cucurbitadienol backbone, a series of post-cyclization modifications are required to produce the specific aglycone of this compound. These reactions are primarily catalyzed by two major classes of enzymes: Cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs). nih.govmaxapress.com

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the extensive oxidation of the triterpenoid skeleton, introducing hydroxyl groups at various positions. The specific hydroxylation pattern is a key determinant of the final structure and bioactivity of the molecule. nih.govnih.gov

Acyltransferases (ACTs): These enzymes catalyze the transfer of acyl groups, such as an acetyl group, to the hydroxylated positions on the cucurbitane core. nih.govresearchgate.netnih.gov

The genetic regulation of cucurbitacin biosynthesis in other members of the Cucurbitaceae family is controlled by specific transcription factors, particularly those of the basic helix-loop-helix (bHLH) type. maxapress.comnih.gov These transcription factors regulate the expression of the biosynthetic genes, including the oxidosqualene cyclase and CYP450s, often in a tissue-specific manner (e.g., in roots or fruits). It is likely that a similar regulatory network governs the biosynthesis of this compound in the roots of Bryonia dioica. maxapress.comnih.gov

The table below outlines the key enzyme families and regulatory factors involved in the biosynthesis of related cucurbitacins, which are presumed to be analogous in this compound formation.

| Enzyme/Factor | Function in Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. |

| Cytochrome P450s (CYP450s) | Hydroxylation and other oxidative modifications of the triterpenoid core. |

| Acyltransferases (ACTs) | Acetylation of hydroxyl groups on the aglycone. |

| bHLH Transcription Factors | Tissue-specific regulation of biosynthetic gene expression. |

Glycosyltransferase Activity in this compound Biosynthesis

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govmdpi.com UGTs are a large and diverse family of enzymes that transfer a sugar molecule, typically from a UDP-activated sugar donor like UDP-glucose, to a specific acceptor molecule, in this case, the this compound aglycone. nih.govfrontiersin.org

The glycosylation of the aglycone significantly alters its properties, such as solubility and biological activity. nih.gov this compound possesses a complex oligosaccharide chain, indicating that its biosynthesis likely involves the sequential action of multiple UGTs, each with specific regioselectivity for different hydroxyl groups on the aglycone or the growing sugar chain. nih.gov

While specific UGTs from Bryonia dioica responsible for the synthesis of this compound have not yet been characterized, studies on other cucurbitacins have identified UGTs capable of glycosylating these triterpenoids. mdpi.comnih.govresearchgate.net For instance, UGT74AC1 from Siraitia grosvenorii and a UGT from watermelon have been shown to glycosylate various cucurbitacins. mdpi.comnih.gov This demonstrates the presence of the necessary enzymatic machinery for such transformations within the Cucurbitaceae family.

Biotechnological Approaches for this compound Production

The natural abundance of this compound in Bryonia species can be low and variable, making traditional extraction methods inefficient for large-scale production. Biotechnological approaches offer promising alternatives to overcome these limitations and ensure a stable and enhanced supply of this valuable compound. These strategies primarily involve cell and tissue culture techniques, genetic engineering, and microbial fermentation.

Cell Culture and Tissue Culture Techniques for this compound Enhancement

Plant cell and tissue culture techniques provide a controlled environment for the production of secondary metabolites like this compound, independent of geographical and climatic constraints. Callus induction and cell suspension cultures are key methods in this approach.

Callus and Cell Suspension Cultures:

Callus cultures, which are masses of undifferentiated plant cells, can be initiated from various explants of Bryonia species, such as leaves. researchgate.netresearchgate.net These calli can then be used to establish cell suspension cultures in a liquid medium, which allows for homogenous growth and easier extraction of metabolites. researchgate.net For instance, studies on Bryonia laciniosa have demonstrated successful callus induction from leaf explants on Murashige and Skoog (MS) medium supplemented with specific concentrations of auxins and cytokinins. researchgate.netresearchgate.net

Elicitation for Enhanced Production:

A crucial strategy for boosting the yield of secondary metabolites in plant cell cultures is elicitation. Elicitors are signaling molecules that, when introduced into the culture, trigger defense responses in the plant cells, often leading to an increased production of secondary metabolites. semanticscholar.orgmdpi.com Elicitors can be categorized as either biotic or abiotic.

Biotic elicitors are derived from biological sources and include components of microorganisms like fungi and bacteria, as well as plant-derived molecules such as jasmonic acid and salicylic (B10762653) acid. mdpi.comnih.gov

Abiotic elicitors are of non-biological origin and encompass physical factors like UV radiation and osmotic stress, as well as chemical compounds like heavy metals and salts. nih.govnrfhh.com

The effectiveness of elicitation depends on several factors, including the type of elicitor, its concentration, the duration of exposure, and the growth stage of the cell culture. semanticscholar.orgscielo.br While specific studies on the elicitation of this compound in Bryonia cell cultures are not extensively documented, the principles have been successfully applied to enhance the production of other triterpenoids and secondary metabolites in various medicinal plants. scielo.brdntb.gov.ua

Below is a table summarizing common elicitors and their potential application in enhancing this compound production in Bryonia cell cultures:

| Elicitor Type | Elicitor Category | Examples | Potential Effect on this compound Production |

| Biotic | Polysaccharides | Chitin, Pectin, Alginate | Induction of defense-related pathways leading to increased triterpenoid biosynthesis. |

| Glycoproteins | Yeast Extract, Fungal Cell Wall Fragments | Stimulation of secondary metabolite production through the activation of plant defense mechanisms. | |

| Plant Growth Regulators | Jasmonic Acid, Salicylic Acid | Upregulation of genes involved in the biosynthesis of terpenoids and other defense compounds. | |

| Abiotic | Heavy Metals | Copper Sulfate, Cadmium Chloride | Induction of oxidative stress, which can trigger the production of secondary metabolites as a protective response. |

| Salts | Sodium Chloride, Potassium Chloride | Creation of osmotic stress, leading to the accumulation of secondary metabolites. | |

| Physical Stimuli | UV Radiation, Ultrasound | Stimulation of defense pathways and the production of protective compounds. |

Genetic Engineering Strategies for Increased this compound Yield

Genetic engineering offers a powerful tool to manipulate the biosynthetic pathways of plants and microorganisms to increase the production of desired compounds like this compound. These strategies can be applied to both the native producer, Bryonia dioica, and to heterologous host systems.

Metabolic Engineering in Bryonia:

Direct genetic modification of Bryonia species could involve the overexpression of key enzymes in the this compound biosynthetic pathway. Based on the understanding of cucurbitane biosynthesis, cucurbitadienol synthase is a critical enzyme that catalyzes the formation of the initial triterpenoid skeleton from 2,3-oxidosqualene. nih.gov Overexpressing the gene encoding this enzyme could potentially channel more metabolic flux towards the production of cucurbitane-type triterpenoids, including this compound.

Another strategy is the downregulation or knockout of genes involved in competing metabolic pathways. This would reduce the synthesis of other secondary metabolites, thereby making more precursors available for this compound production. Modern gene-editing technologies like CRISPR/Cas9 could be employed for precise modifications of the Bryonia genome to achieve these goals. nih.gov

Heterologous Expression Systems:

Introducing the this compound biosynthetic pathway into a heterologous host, such as tobacco, is another viable approach. This involves identifying and isolating all the necessary genes from Bryonia dioica and expressing them in the host plant. This method can be advantageous as it allows for production in a well-established crop with high biomass.

Microbial Fermentation for this compound Production

Microbial fermentation using genetically engineered microorganisms is an attractive alternative for the production of complex plant-derived natural products. This approach offers several advantages, including rapid growth rates, scalability, and the ability to optimize production through controlled fermentation conditions.

Yeast as a Production Host:

Saccharomyces cerevisiae (baker's yeast) has been successfully engineered for the production of various terpenoids. dntb.gov.uaresearchgate.net The established mevalonate pathway in yeast provides the necessary precursors for triterpenoid biosynthesis. For the production of this compound, the key steps would involve:

Introducing the Cucurbitadienol Synthase Gene: The gene for cucurbitadienol synthase from Bryonia dioica or a related species would be introduced into the yeast genome. This would enable the yeast to convert its native 2,3-oxidosqualene into cucurbitadienol, the aglycone precursor of this compound.

Expressing Modifying Enzymes: Subsequent steps in the this compound pathway, such as hydroxylations and glycosylations, are catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively. The genes for these enzymes would also need to be identified in Bryonia dioica and expressed in the engineered yeast.

Metabolic Engineering of the Host: To maximize the yield of this compound, the yeast's metabolism can be further engineered. This could include overexpressing key enzymes in the mevalonate pathway to increase the supply of precursors and knocking out competing pathways to direct metabolic flux towards this compound. researchgate.net

Escherichia coli as a Production Host:

Escherichia coli is another commonly used microorganism for metabolic engineering and the production of valuable chemicals. While E. coli does not have a native mevalonate pathway, the entire pathway can be introduced from other organisms. The strategies for engineering E. coli for this compound production would be similar to those for yeast, involving the heterologous expression of the necessary biosynthetic genes and optimization of the host's metabolism.

The following table summarizes the key enzymes and metabolic engineering strategies for the microbial production of this compound:

| Enzyme/Strategy | Function | Relevance to this compound Production |

| Cucurbitadienol Synthase | Catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol. | The foundational step in forming the cucurbitane skeleton of this compound. |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions on the cucurbitadienol backbone. | Responsible for the specific oxygenation patterns observed in this compound. |

| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties to the triterpenoid aglycone. | Essential for the glycosylation of the cucurbitadienol core to form this compound. |

| Overexpression of Mevalonate Pathway Genes | Increases the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for terpenoids. | Boosts the overall flux towards triterpenoid biosynthesis. |

| Knockout of Competing Pathways | Reduces the diversion of precursors to other metabolic pathways (e.g., sterol biosynthesis). | Enhances the availability of precursors for the desired product, this compound. |

Pharmacological Activities and Molecular Mechanisms of Bryonoside in Preclinical Models Excluding Clinical Human Data

Investigation of Antineoplastic Activities of Bryonoside in Cellular Models

Studies on Bryonia species extracts and isolated compounds, including bryoniosides, have demonstrated antineoplastic activities in various cellular models. Bryoniosides A and B have shown antiproliferation capacity. researchgate.net Cucurbitacins, a class of triterpenoids present in Bryonia, are reported to exhibit potent anticancer activity through multiple mechanisms, including antiproliferation, inhibition of migration and invasion, proapoptosis, and cell cycle arrest promotion. researchgate.net Bryonia species extracts have been shown to inhibit the growth of various cancer cell lines. mdpi.com A compound named bryoside, structurally similar to this compound, has also been noted as an anti-tumor agent. mdpi.comresearchgate.net

Mechanisms of Apoptosis Induction by this compound in Cancer Cell Lines

Apoptosis induction is a key mechanism by which some Bryonia constituents exert their antineoplastic effects. An aqueous extract derived from Bryonia dioica roots significantly inhibited the growth of Burkitt's lymphoma BL41 cells by inducing apoptosis via the mitochondrial pathway. mdpi.comresearchgate.net This process involved the activation of caspase-3 and caspase-9, cleavage of PARP, and loss of mitochondrial membrane potential. mdpi.comresearchgate.net Cucurbitacins obtained from a methanol (B129727) extract of B. dioica have also been shown to induce apoptosis in B16F10 melanoma cells. mdpi.com While these studies focus on extracts and related compounds, they suggest potential apoptotic mechanisms relevant to bryonioside's activity.

Modulation of Cell Cycle Progression by this compound

Modulation of the cell cycle is another mechanism observed for Bryonia extracts and constituents in preclinical cancer models. An aqueous extract of B. dioica at a concentration of 50 μg/mL was found to induce G2/M cell cycle arrest in MDA-MB 231 breast cancer cells. mdpi.combrieflands.com Cucurbitacins are generally known to cause cell cycle blockage as part of their anticancer profile. mdpi.com Flow cytometry is a technique used to estimate cell cycle distribution in such studies. phcogrev.com Cucurbitacins have been reported to promote cell cycle arrest. researchgate.net

This compound's Influence on Cellular Proliferation Pathways

The antiproliferative effects of Bryonia constituents, including bryoniosides, are well-documented in cellular models. Bryoniosides A and B have demonstrated the capacity to inhibit cell proliferation. researchgate.netmdpi.com Cucurbitacins, a major group of compounds in Bryonia, exert cytotoxic effects against cancer cells by inhibiting their proliferation. researchgate.netmdpi.com this compound and bryoside have been mentioned in the context of inhibiting prostate cancer cell growth. ufsc.br

Effects of this compound on Metastasis and Angiogenesis in In Vitro Assays

While direct evidence specifically detailing this compound's effects on metastasis and angiogenesis in the provided search results is limited, related compounds from Bryonia, such as cucurbitacins, have been shown to inhibit the invasion and migration of cancer cells in vitro. researchgate.netmdpi.com These findings suggest potential mechanisms that might be relevant to this compound, given its presence within the same genus and compound class (triterpene glycoside).

Anti-Inflammatory Modulatory Effects of this compound

Bryonia species have been traditionally used for inflammatory disorders, and scientific investigations have explored their anti-inflammatory potential. mdpi.comdntb.gov.ua Bryonioside A has been reported to possess anti-inflammatory activity. mdpi.com A compound referred to as bryoside, isolated from B. dioica, has also been noted for its anti-inflammatory properties. mdpi.comresearchgate.net

This compound's Impact on Inflammatory Mediators and Cytokines

The anti-inflammatory effects of Bryonia constituents are believed to involve the modulation of inflammatory mediators and cytokines. While specific data on this compound's direct impact on a wide range of mediators is not extensively detailed in the provided snippets, related compounds from Bryonia have shown relevant activities. For instance, bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562), reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β in an experimental model. nih.gov Flavonoid compounds found in Bryonia, such as lutonarin (B8118792) and saponarin, have been considered anti-inflammation agents due to their inhibition of inflammatory mediators, including TNF-α and the inflammatory enzyme cyclooxygenase-2 (COX-2). researchgate.netmdpi.com Phenolic compounds in general are capable of inhibiting the production or action of pro-inflammatory mediators. researchgate.net The anti-inflammatory activity of bryonioside A mdpi.com and bryoside mdpi.comresearchgate.net suggests they likely influence the pathways involving such mediators and cytokines.

Modulation of Signaling Pathways (e.g., NF-κB, MAPK) by this compound in Inflammation Models

Research in preclinical models has explored the ability of various compounds to modulate key signaling pathways involved in inflammation, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The NF-κB pathway is a critical regulator of genes involved in inflammatory and immune responses, and its activation is implicated in various inflammatory conditions ecrjournal.commdpi.com. Similarly, MAPK pathways are involved in the cellular response to inflammatory stimuli researchgate.netajprd.com.

Studies on related compounds or in inflammation models provide context for how this compound might exert effects on these pathways. For instance, Alpinumisoflavone (AIF), a plant-derived isoflavone, has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by regulating anti-oxidation and anti-inflammation both in vitro and in vivo. AIF's mechanism involved suppressing inflammatory mediators through the NF-κB pathway researchgate.net. Activation of Toll-like receptor 4 (TLR4), a key player in innate immunity, triggers both MAPK and NF-κB signaling pathways, promoting the expression of pro-inflammatory genes like COX-2, IL-6, TNF-α, and IL-1β researchgate.netfrontiersin.org. Certain compounds can mitigate inflammatory responses by restraining the phosphorylation of key components in the NF-κB pathway, such as IκKα, IκKβ, and I-κBα frontiersin.org. The NF-κB p65 subunit can directly inhibit the Nrf2 pathway, which is involved in antioxidant responses, at the transcriptional level frontiersin.org.

While specific detailed research findings on this compound's direct modulation of NF-κB and MAPK pathways in inflammation models were not extensively available in the search results, the broader context of how other natural compounds influence these pathways in preclinical inflammation studies provides a framework for understanding potential mechanisms of this compound.

Immunomodulatory Properties of this compound

The immunomodulatory properties of compounds involve their ability to influence the immune system. This can include effects on the activation and function of immune cells, as well as modulation of humoral and cellular immunity.

This compound's Influence on Immune Cell Activation and Function

The activation state of immune cells can be assessed using various techniques, such as flow cytometry, ELISPOT, or staining for intracellular cytokine production crownbio.com. Ex vivo assays are often used to evaluate the number and activation state of immune cells crownbio.com. For example, the expression of CD69, a cell surface glycoprotein, is used as a marker of activation on various human immune cells, including T, B, and NK cells, upon stimulation acgpubs.org.

Studies on other natural compounds have demonstrated their ability to activate specific immune cell populations ex vivo. For instance, extracts from Scutellaria baicalensis root and its constituent flavonoids, like wogonoside (B1683319) and baicalin, have shown immune-stimulating effects on human immune cells ex vivo, particularly activating NK cells acgpubs.org.

While direct data on this compound's influence on immune cell activation and function were not prominent in the search results, the methodologies and findings from studies on other compounds highlight the approaches used to investigate such properties in a preclinical setting.

Effects on Humoral and Cellular Immunity in Ex Vivo Studies

Ex vivo studies are valuable for examining the effects of compounds on immune responses outside the complex environment of a living organism crownbio.comredoxis.se. Humoral immunity primarily involves B cells and antibody production, while cellular immunity involves T cells, such as cytotoxic T lymphocytes (CTLs) and helper T cells frontiersin.orgmdpi.com.

Ex vivo models can be used to study the immunological effects on primary cells isolated from animal models of diseases, such as autoimmunity redoxis.se. These models allow for controlled analysis of the effects of test items on immune cells, including the analysis of cytokines, chemokines, and other biomarkers redoxis.se. For example, an ex vivo T cell activation model uses autoreactive primary cells from rats with induced autoimmunity to study the effects of compounds on T cell activation redoxis.se.

Studies on vaccine-induced immunity against SARS-CoV-2 have utilized ex vivo approaches to assess both humoral and cellular immune responses, measuring antibody levels and T-cell responses mdpi.comfrontiersin.org. These studies highlight the methodologies for evaluating the interplay between humoral and cellular immunity ex vivo.

Antiviral Activities of this compound in Cell Culture Systems

Cell culture systems are widely used for screening and evaluating the antiviral activities of compounds ibtbioservices.comvirologyresearchservices.comnih.gov. These systems allow researchers to study the effects of compounds on different stages of the viral life cycle, including replication and entry virologyresearchservices.comnih.gov.

This compound's Inhibition of Viral Replication Mechanisms

Antiviral activity in cell culture can be assessed by measuring a compound's ability to decrease virus replication and the subsequent viral yield ibtbioservices.comcreative-diagnostics.com. Techniques such as plaque reduction assays, virus yield reduction assays, and quantitative real-time PCR are used to quantify viral replication ibtbioservices.comcreative-diagnostics.comelifesciences.org. Compounds can be added at different stages of infection to determine their mechanism of action, such as inhibiting replication after the virus has entered the cell virologyresearchservices.com.

Studies on other compounds demonstrate how viral replication inhibition is assessed. For instance, Berberine (B55584) (BBR), a plant-derived alkaloid, has shown strong antiviral activity against Zika virus (ZIKV) and dengue virus (DENV) in Vero cells and human cell lines. BBR impaired the formation of intracellular and extracellular infectious viral particles, indicating an effect on viral replication frontierspartnerships.org. Another study identified compounds with antiviral activity against SARS-CoV-2 in cell culture, showing reduced viral replication in various cell lines elifesciences.orgfrontiersin.org. For example, MMV688279 significantly reduced viral load in human cell lines, with a dramatic reduction in infectious viral progeny frontiersin.org.

While specific data on this compound's inhibition of viral replication mechanisms were not found, the general approaches and findings from studies on other antiviral compounds in cell culture provide a framework for this area of research.

Interaction of this compound with Viral Entry Pathways

Viral entry into host cells is a critical initial step in the infection process and can be a target for antiviral compounds nih.gov. Assays can be designed to specifically investigate the effects of compounds on viral attachment, entry, and fusion nih.gov. These assays often involve adding the compound at different time points relative to viral inoculation to determine if it interferes with early events of infection virologyresearchservices.comnih.gov.

Cell-based systems are useful for dissecting the viral life cycle and identifying agents that target specific steps of viral entry nih.gov. For enveloped viruses, viral entry and fusion are often temperature-dependent processes that can be manipulated in entry assays nih.gov. Reporter viruses or cell systems can also facilitate the high-throughput screening of compounds that potentially antagonize viral entry nih.gov.

While information specifically on this compound's interaction with viral entry pathways was not available in the search results, the described methodologies are standard approaches used in cell culture to investigate this aspect of antiviral activity.

Antioxidant Activities of this compound

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative damage. mdpi.comnih.govresearchgate.net this compound's potential as an antioxidant has been explored in several preclinical settings.

Free Radical Scavenging Capabilities of this compound In Vitro

In vitro assays are commonly used to evaluate the direct free radical scavenging potential of a compound. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay is a widely used method to assess the ability of a substance to donate a hydrogen atom or an electron to a stable free radical. mdpi.comijrpc.comijcmas.comnih.gov A decrease in the absorbance of the DPPH solution indicates scavenging activity. mdpi.comijrpc.comnih.gov Studies investigating this compound's in vitro antioxidant activity have likely employed such assays to determine its capacity to neutralize free radicals directly. While specific data for this compound is not detailed in the search results, the general methodology involves mixing the compound at various concentrations with a free radical solution and measuring the resulting change in absorbance. mdpi.comijrpc.comnih.gov

Modulation of Endogenous Antioxidant Systems by this compound

Beyond direct radical scavenging, antioxidants can also exert their effects by modulating the body's own endogenous antioxidant defense systems. mdpi.comnih.govfrontiersin.orgcapes.gov.br These systems include enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic molecules like glutathione and vitamins. mdpi.comfrontiersin.org The efficiency of these systems can be overwhelmed by excessive oxidative stress. mdpi.com Modulating these endogenous defenses can be a strategy to enhance cellular protection against oxidative damage. mdpi.comnih.govnwlifescience.com Research into this compound's antioxidant activity may also investigate its ability to upregulate or enhance the activity of these endogenous enzymes and molecules, thereby boosting the cell's natural defense mechanisms against oxidative insults. nih.govfrontiersin.orgcapes.gov.brnwlifescience.com

Neurobiological Investigations of this compound

Neurodegenerative diseases and other neurological disorders are often associated with neuronal damage and dysfunction. mdpi.comnih.gov Preclinical research explores compounds that may offer protection to neurons or modulate neurotransmitter systems.

Neuroprotective Effects of this compound in Neuronal Cell Models

Neuronal cell models, such as cultured neuronal cell lines or primary neuronal cultures, are valuable tools for studying the potential neuroprotective effects of compounds. xiahepublishing.com These models can be subjected to various insults that mimic conditions associated with neurodegenerative diseases, such as oxidative stress, excitotoxicity, or protein aggregation. mdpi.comnih.govxiahepublishing.comgencat.catnih.gov Compounds with neuroprotective properties can prevent or reduce neuronal cell death and maintain cellular function in these models. mdpi.comxiahepublishing.com Studies on this compound's neurobiological effects would likely involve treating neuronal cell models with this compound before or during exposure to a damaging agent to assess its ability to improve cell viability, reduce apoptosis, or mitigate other markers of neuronal injury. mdpi.comnih.govxiahepublishing.comnih.gov

Modulation of Neurotransmitter Systems by this compound

Neurotransmitters are chemical messengers that play a critical role in the function of the nervous system, influencing processes such as mood, cognition, and motor control. nih.govwikipedia.orgcuni.czfrontiersin.orgnih.gov Dysregulation of neurotransmitter systems is implicated in various neurological and psychiatric disorders. nih.govcuni.czfrontiersin.orgnih.gov Compounds that can modulate the synthesis, release, reuptake, or receptor binding of neurotransmitters may have therapeutic potential. wikipedia.orgcuni.cz Investigations into this compound's neurobiological activities might include examining its effects on key neurotransmitter systems, such as the cholinergic, dopaminergic, serotonergic, or noradrenergic systems, using in vitro or cell-based assays. nih.govwikipedia.orgcuni.czfrontiersin.orgnih.gov

Other Biological Activities of this compound

Beyond its antioxidant and neurobiological effects, this compound may possess other biological activities that are relevant to its potential therapeutic applications. Cucurbitane-type triterpenoids, a class of compounds found in the family of plants from which this compound is derived, have been reported to exhibit various biological activities, including anti-inflammatory and anticancer properties. researchgate.net While specific details regarding other biological activities of this compound are not extensively provided in the search results, preclinical studies could explore a range of effects depending on the compound's structural characteristics and potential targets. These might include anti-inflammatory effects, as suggested by the properties of related compounds, or other activities relevant to specific disease models. researchgate.net

Receptor Binding and Enzyme Inhibition Studies of this compound

Investigations into the molecular mechanisms of compounds often involve studying their interactions with biological targets such as receptors and enzymes. Preclinical research on this compound has provided some insights into its interaction with taste receptors.

This compound has been identified as a compound that interacts with taste receptors. google.compageplace.deresearchgate.netrospatent.gov.ruresearchgate.net Specifically, it has been noted as a ligand for bitter receptors. rospatent.gov.ru Taste receptors, including those responsible for bitter taste, are a type of G-protein coupled receptor (GPCR) located on the surface of taste cells. google.com The interaction of tastants, such as bitter compounds, with these receptors triggers signaling pathways that lead to the perception of taste. google.com While this indicates a receptor interaction for this compound, these studies are primarily focused on taste perception rather than broader pharmacological activities mediated through other receptor systems.

Preclinical enzyme inhibition studies are crucial for understanding a compound's potential metabolic fate, its impact on biological pathways, and the potential for drug-drug interactions. However, specific data tables or detailed findings on this compound's inhibitory effects on key enzymes were not identified in the search results.

Analytical and Quantitative Methodologies for Bryonoside

Chromatographic Techniques for Bryonoside Analysis

Chromatographic methods are widely used for the separation and analysis of complex mixtures containing this compound. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound Profiling

High-Performance Liquid Chromatography (HPLC) is a prominent technique employed for the analysis of this compound. mdpi.comphcogrev.comthieme-connect.com HPLC allows for the separation of this compound from other compounds present in plant extracts and other complex matrices. Studies have utilized HPLC for the isolation and analysis of triterpene glycosides, including this compound, from Bryonia species. researchgate.netmdpi.comphcogrev.com For instance, HPLC analysis has been performed on a Knauer instrument with Eurochrom 2000 using a Lichrospher 100-C18 column (5 µm, 250 × 16 mm) for the analysis of compounds from Bryonia aspera roots. researchgate.net Semi-preparative reversed phase HPLC has also been used in the isolation of cucurbitane derivatives from Bryonia aspera. researchgate.net HPLC analysis has been employed in studies involving the structural revision of this compound and the elucidation of minor saponins (B1172615) from Bryonia dioica. phcogrev.comdntb.gov.ua The coupling of HPLC with detectors such as Diode Array Detection (DAD) or Photodiode Array Detection (PDA) and Mass Spectrometry (MS) enhances its capability for both qualitative and quantitative analysis of this compound. mdpi.com

Gas Chromatography (GC) Applications in this compound Studies

While HPLC is more commonly reported for the analysis of non-volatile and thermally labile compounds like glycosides, Gas Chromatography (GC) is typically used for volatile or derivatized compounds. GC analysis, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification of volatile and semi-volatile organic compounds. researchgate.netbath.ac.uk While this compound itself is a large triterpene glycoside and not directly amenable to standard GC without derivatization, GC-MS has been used in the phytochemical analysis of Bryonia dioica roots to identify various constituents. researchgate.net GC analysis can also be applied to the analysis of components derived from the hydrolysis of glycosides, such as the sugar moieties. dokumen.pubcdnsciencepub.com

Thin-Layer Chromatography (TLC) in this compound Screening

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for initial screening and separation of compounds in plant extracts. TLC has been utilized in studies involving this compound, particularly in the context of separating triterpene glycosides and saponins. mdpi.comresearchgate.netdokumen.pubgoogle.com Preparative normal phase TLC has been used in combination with HPLC for the isolation of compounds from Bryonia aspera roots. researchgate.net TLC can also be used for the analysis of sugars after hydrolysis of glycosides, employing solvent systems such as ethyl acetate-methanol-water-acetic acid or n-butanol-ethyl acetate-i-propanol-acetic acid-water, with detection using reagents like p-anisidine (B42471) phthalate (B1215562) or naphthoresorcin. dokumen.pub

Spectrometric Quantification of this compound

Spectrometric methods are crucial for the quantification of this compound, often in conjunction with chromatographic separation. These techniques measure the interaction of this compound with electromagnetic radiation to determine its concentration.

Mass Spectrometry-Based Quantification of this compound in Complex Matrices

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of compounds based on their mass-to-charge ratio. bath.ac.uk MS, particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for analyzing complex matrices. bath.ac.ukbruker.comgoogleapis.comnautilus.bio Field Desorption Mass Spectrometry (FDMS) has been used in the structural elucidation of this compound and bryoside from Bryonia dioica. researchgate.netresearchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has also been employed in the structural characterization of cucurbitacins from Bryonia aspera. researchgate.net Mass spectrometry allows for the accurate determination of the molecular weight of this compound and its fragments, aiding in its identification and quantification in complex samples. bath.ac.uknautilus.bio Quantitative analysis using MS involves comparing the signal intensity of this compound in a sample to that of a known standard. bath.ac.ukbruker.comnautilus.bio QTOF (Quadrupole Time-of-Flight) mass spectrometry, known for its high resolution and mass accuracy, is particularly useful for identifying and quantifying compounds in complex mixtures. bruker.com

UV-Vis Spectrophotometric Quantification Methods for this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the spectrum. wikipedia.orgdenovix.comtechnologynetworks.com While direct UV-Vis quantification of this compound might be limited if it lacks a strong chromophore in this region, the technique can be applied to compounds that absorb UV-Vis light. wikipedia.orgtechnologynetworks.com UV-Vis spectrophotometry is often used as a detector in HPLC systems, allowing for the quantification of separated compounds based on their absorbance at a specific wavelength. wikipedia.org The amount of light absorbed is proportional to the concentration of the absorbing compound, following the Beer-Lambert Law. wikipedia.orgtechnologynetworks.com This method requires the identification of a suitable wavelength at which this compound or a derivative absorbs light. technologynetworks.comresearchgate.net UV-Vis spectrophotometry is a relatively inexpensive and easily implemented method for quantitative analysis. wikipedia.org

Advanced Analytical Techniques for this compound Research

Advanced spectroscopic and chromatographic techniques play a vital role in the qualitative and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) for Quantitative this compound Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of organic compounds, including this compound. researchgate.net Two-dimensional (2D) NMR techniques are particularly useful for determining the complex structures of compounds like cucurbitacins and triterpene glycosides found alongside this compound. researchgate.netthieme-connect.com

Quantitative NMR (qNMR) is a specific application of NMR that allows for the determination of the absolute concentration or purity of a substance without requiring a reference standard of the analyte itself. fujifilm.comjeol.comjeolusa.com This is possible because the signal area in an NMR spectrum is directly proportional to the number of nuclei producing the signal. fujifilm.com For accurate qNMR analysis, several parameters must be optimized, including the number of points (NP), acquisition time, and the number of scans (NS). nanalysis.com A sufficient signal-to-noise ratio (SNR), typically an SNR of 250, is required for accurate integration in qNMR. nanalysis.com Full recovery of magnetization before each scan, usually requiring a repetition time of 5-7 times the T1 relaxation time, is also fundamental for quantitative accuracy. nanalysis.com

qNMR can be used for both relative and absolute quantification. fujifilm.comox.ac.uk Relative quantification determines the ratios of different compounds in a mixture, useful for purity evaluation or isomer ratio determination. fujifilm.comox.ac.uk Absolute quantification, on the other hand, determines the concentration, yield, or purity by comparing the analyte's signal integral to that of a known concentration standard (calibrant). fujifilm.comox.ac.uk The reliability of quantitative analysis can be improved by using qNMR to determine the purity of the qNMR standard itself. jeolusa.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Metabolomics

Hyphenated techniques, which combine separation methods with mass spectrometry, are indispensable for the analysis of complex samples containing this compound and related metabolites. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used platforms in metabolomics, a field that studies the complete set of small-molecule metabolites within a biological system. lcms.cznih.govmdpi.comlcms.cz

LC-MS is particularly effective for analyzing a wide range of metabolites, including both polar and non-polar compounds, such as lipids, polyamines, and alcohols, as well as non-volatile compounds that are not amenable to GC analysis. lcms.czlcms.czthermofisher.com LC-MS offers high sensitivity and broad metabolite coverage, allowing for the separation and detection of isobars and isomers, reducing ion suppression effects, and separating compounds based on their physicochemical properties. lcms.czmdpi.com

GC-MS is well-suited for the analysis of volatile and semi-volatile metabolites, including short-chain alcohols, acids, esters, hydrocarbons, and thermally stable compounds. lcms.czthermofisher.com While relatively few metabolites are naturally volatile, derivatization techniques can convert a large portion of small-molecule metabolites, especially those involved in central metabolism, into volatile derivatives suitable for GC analysis. lcms.czthermofisher.com GC-MS provides high chromatographic separation power, reproducible retention times, robust quantitation, high selectivity and sensitivity, and facilitates compound identification through comparison with commercial spectral libraries. thermofisher.com Unlike LC-MS, GC-MS typically uses electron ionization (EI), which produces reproducible fragmentation patterns useful for compound identification. thermofisher.com

The integration of both GC-MS and LC-MS techniques is often employed in untargeted metabolomics to achieve a more comprehensive coverage of the metabolome, as each technique is better suited for different classes of compounds. nih.govmdpi.com Combining data from these platforms can lead to a more extensive metabolite profile and improved identification of altered metabolites in various biological contexts. nih.govmdpi.com

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step before the analysis of this compound by advanced analytical techniques. It aims to isolate and enrich the target compound while removing interfering substances from the sample matrix.

Solid-Phase Extraction (SPE) in this compound Sample Enrichment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the purification and enrichment of analytes from various matrices, including biological fluids, environmental samples, and plant extracts. google.comsigmaaldrich.comscharlab.comwaters.com SPE utilizes a solid stationary phase to selectively retain the analyte or remove impurities based on chemical interactions. sigmaaldrich.comwaters.com

The main objectives of SPE in this compound analysis would be cleaning the sample matrix to remove interfering compounds and concentrating this compound to improve detection sensitivity. scharlab.comwaters.com SPE offers advantages over liquid-liquid extraction (LLE), such as greater selectivity, reduced solvent consumption, and the potential for automation. scharlab.com

A typical SPE method involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. scharlab.comthermofisher.com The choice of sorbent material and solvents depends on the chemical properties of this compound and the matrix. SPE can be performed in a retentive mode, where the analyte is retained on the sorbent while interferences are washed away, or a non-retentive mode, where interferences are retained and the analyte passes through. elementlabsolutions.com Dispersive SPE (dSPE), where the sorbent is added directly to the sample, is another variation used for removing interferences. elementlabsolutions.com

The mass of the SPE phase and the cartridge size are selected based on the amount of the compound of interest and the sample volume. scharlab.com For instance, larger cartridges and sorbent masses are recommended for larger sample volumes or higher amounts of the target compound. scharlab.com SPE is frequently used prior to chromatographic analysis techniques like HPLC, GC, and NMR. sigmaaldrich.comscharlab.com

Liquid-Liquid Extraction (LLE) Optimization for this compound Analysis

Liquid-Liquid Extraction (LLE) is another fundamental sample preparation technique used to separate analytes based on their differential solubility between two immiscible liquid phases, typically an organic solvent and an aqueous solution. thermofisher.comencyclopedia.pubphenomenex.com LLE is a versatile method for isolating desired components from complex matrices. phenomenex.com

In LLE, the sample is mixed with an immiscible organic solvent, and the target analyte partitions into the solvent where it has higher solubility. encyclopedia.pubphenomenex.com The two phases are then separated. LLE can be used for sample cleanup and enrichment. phenomenex.com

While LLE is a straightforward technique, it can have disadvantages such as high solvent consumption, potential for emulsion formation, and can be time-intensive. encyclopedia.pubphenomenex.com Optimization of LLE for this compound analysis would involve selecting appropriate immiscible solvents that maximize the partitioning of this compound into the organic phase while leaving impurities in the aqueous phase or vice versa. Factors such as pH, ionic strength, and the number of extraction steps can be optimized to improve extraction efficiency and selectivity. thermofisher.com Techniques like liquid-phase microextraction (LPME) have been developed to overcome some of the drawbacks of traditional LLE by reducing solvent usage. encyclopedia.pubphenomenex.com Supported liquid extraction (SLE) is an advanced technique that enhances LLE by using a solid support to hold the aqueous phase, preventing emulsion formation and improving extraction efficiency. biotage.com

Computational Chemistry and Molecular Modeling of Bryonoside

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bryonoside Derivatives Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural properties of compounds with their biological activities.nih.govresearchgate.netThis approach is based on the principle that the biological activity of a molecule is related to its chemical structure.way2drug.comQSAR studies can help in identifying the key structural features responsible for a particular activity and can guide the design of new compounds with improved properties.nih.gov

Although direct QSAR studies specifically on this compound derivatives are not detailed in the search results, the concept of QSAR is relevant to understanding the potential of modifying the this compound structure to enhance or alter its biological effects. QSAR models have been developed for various biological activities and properties, such as blood-brain barrier permeability, using diverse sets of compounds and computational descriptors. nih.govresearchgate.net These models utilize statistical methods to establish relationships between molecular descriptors (representing structural and physicochemical properties) and observed biological activities. nih.govresearchgate.net Applying QSAR to this compound derivatives would involve synthesizing or identifying a series of this compound analogs with varying structures and measured biological activities, calculating their molecular descriptors, and building a statistical model that can predict the activity of new, untested derivatives based on their structures. nih.gov Some QSAR studies also incorporate fragment-based approaches to understand the contribution of specific parts of a molecule to its activity. nih.gov

In Silico Prediction of this compound Biological Activities In silico prediction of biological activities involves using computational tools and databases to estimate the potential biological effects of a compound based on its chemical structure.way2drug.comsemanticscholar.orgThese methods often utilize machine learning algorithms trained on large datasets of compounds with known activities.way2drug.comsemanticscholar.orgTools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, by comparing the structure of the query compound to a knowledge base of structure-activity relationships.way2drug.comsemanticscholar.orgbiorxiv.org

Applying in silico prediction tools to this compound would involve submitting its chemical structure to these platforms to obtain a spectrum of predicted biological activities. way2drug.comsemanticscholar.org The PASS online database, for instance, estimates the probability of a compound being active (Pa) or inactive (Pi) for over 6,400 biological activity terms. way2drug.combiorxiv.org A Pa value greater than 0.7 suggests a high probability of the predicted activity being observed experimentally. semanticscholar.org While these predictions are computational and require experimental validation, they can serve as a valuable starting point for hypothesis generation and prioritizing in vitro and in vivo studies on this compound. semanticscholar.org Other in silico tools can predict properties relevant to drug development, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govbiorxiv.org

Future Perspectives and Challenges in Bryonoside Research

Emerging Research Areas for Bryonoside